molecular formula C18H22O3 B1214380 Furamethrin CAS No. 23031-38-1

Furamethrin

Cat. No. B1214380
CAS RN: 23031-38-1
M. Wt: 286.4 g/mol
InChI Key: FSYXMFXBRJFYBS-UHFFFAOYSA-N
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Description

Furamethrin is a synthetic pyrethroid . It has a molecular formula of C18H22O3 . The average mass is 286.366 Da and the monoisotopic mass is 286.156891 Da . It is used as an insecticide .


Synthesis Analysis

Furamethrin is a synthetic pyrethroid, developed by organic chemists . The synthesis of furamethrin involves the use of 5-propargyl-2-furylmethyl-dl-cis, trans-chrysanthemate .


Molecular Structure Analysis

Furamethrin has a complex molecular structure. It contains a total of 44 bonds, including 22 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 triple bond, 5 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 ester (aliphatic), and 1 Furane .


Chemical Reactions Analysis

Furamethrin undergoes rearrangement in an alkaline solution to form an allene compound . This reaction has been studied using thin-layer chromatographic separation and ultraviolet spectrophotometry .


Physical And Chemical Properties Analysis

Furamethrin has a molecular formula of C18H22O3, an average mass of 286.366 Da, and a monoisotopic mass of 286.156891 Da .

properties

IUPAC Name

(5-prop-2-ynylfuran-2-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O3/c1-6-7-13-8-9-14(21-13)11-20-17(19)16-15(10-12(2)3)18(16,4)5/h1,8-10,15-16H,7,11H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSYXMFXBRJFYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(O2)CC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058028
Record name Furamethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furamethrin

CAS RN

23031-38-1
Record name Furamethrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23031-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furamethrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023031381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furamethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9058028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
169
Citations
Y ABE, N ITAYA, Y FUJITA, N MURAMOTO - 防虫科学, 1974 - repository.kulib.kyoto-u.ac.jp
… Furamethrin (I): Furamethrin used was the preparation of a-… Furamethrin is a new synthetic pyrethroid, which is also … Technical furamethrin was recrystallized 10 times from methanol: …
Number of citations: 3 repository.kulib.kyoto-u.ac.jp
A Murano, M Nagase - Agricultural and Biological Chemistry, 1972 - academic.oup.com
… after thin-layer chromatographic separation furamethrin was accurately determined. On the … of furamethrin, because the base line before the furamethrin peak drifted and furamethrin …
Number of citations: 4 academic.oup.com
A Murano, T Doi, H Kitahara - Agricultural and Biological …, 1972 - Taylor & Francis
… furamethrin) from that of furamethrin and the less was the separation of the small, unknown peak just before that of furamethrin… gas was too fast, the furamethrin peak became broard and …
Number of citations: 3 www.tandfonline.com
S NAGASAWA, M KONDO - Applied entomology and zoology, 1981 - jstage.jst.go.jp
The mixtures of furamethrin and piperonyl butoxide in acetone were applied topically to adults of the housefly, Musca domestica L. The dosage-mortality relations were analysed by …
Number of citations: 2 www.jstage.jst.go.jp
Y ABE, N ITAYA, H OOUCHI, Y FUJITA - 防虫科学, 1975 - repository.kulib.kyoto-u.ac.jp
… of furamethrin, thus 26.1?6 of furamethrin was obtained without decomposition from the whole sample. Decrease of purity of furamethrin … The ratio of cis/trans isomers of furamethrin was …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
R Furuta, H Nakazawa, T Doi - Agricultural and biological …, 1991 - Taylor & Francis
… Resmethrin, furamethrin and phenothrin could be determined by a neutralizing titration after … Allethrin, phthalthrin and furamethrin could be determined by a neutralizing titration in a non-…
Number of citations: 1 www.tandfonline.com
H Nakazawa, M Horiba… - Agricultural and Biological …, 1980 - academic.oup.com
… S ) In this report the authors describe the 13e NMR spectra of allethrin, tetramethrin, resmethrin, furamethrin, phenothrin and permethrin as well as those of their constituent acids and …
Number of citations: 9 academic.oup.com
J Miyamoto - Environmental Health Perspectives, 1976 - ehp.niehs.nih.gov
… Thus, (+) - or (+/-) -trans isomers of the chrysanthemumate ester of primary alcohols such as fenothrin, furamethrin, proparthrin, resmethrin, and tetramethrin (and possibly permethrin, too…
Number of citations: 309 ehp.niehs.nih.gov
T Yoshida - Journal of Chromatography A, 2009 - Elsevier
… Few papers were found on analytical methods for airborne furamethrin and imiprothrin, and there have been no analytical methods for measuring airborne profluthrin and metofluthrin, …
Number of citations: 47 www.sciencedirect.com
Y Abe, N Itaya, H Oouchi, Y Fujita - Botyu Kagaku, 1975
Number of citations: 2

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